2-乙基-1,3-苯并噁唑-4-胺

描述

Synthesis Analysis

Several synthetic strategies have been explored for benzoxazole derivatives, including those involving 2-aminophenol as a precursor. These methods have been used to efficiently synthesize benzoxazole compounds with diverse functional groups. Notably, the combination of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has yielded promising results .

Molecular Structure Analysis

Chemical Reactions Analysis

- A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO yields 2-unsubstituted benzothiazoles .

- Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI, provide various 2-substituted benzoxazoles .

Physical And Chemical Properties Analysis

科学研究应用

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Antifungal Activity

Benzoxazole derivatives have shown antifungal activity. This activity is similar to the standard drug voriconazole against Aspergillus niger .

Anticancer Activity

Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . Many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer . In the last few years, many research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity .

Synthetic Strategies

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Cytotoxic Activity Studies

A new series of cyclic amine containing benzoxazole and benzoxazolone derivatives have been synthesized . The 2-cyclic amine-1,3-benzoxazoles, 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one and 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones were synthesized . These compounds have shown cytotoxic activity .

Antimicrobial Activity

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial , anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Anti-inflammatory Effects

Benzoxazole derivatives have also shown to have anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation.

属性

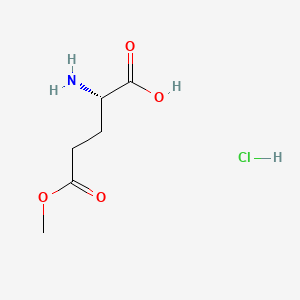

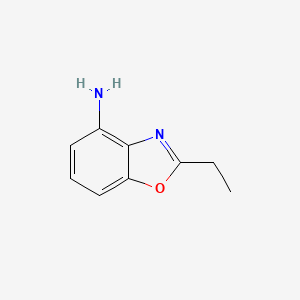

IUPAC Name |

2-ethyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXQMIZDXNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476979 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-benzoxazol-4-amine | |

CAS RN |

477603-35-3 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)